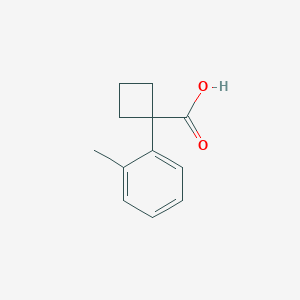

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSYHHVWRKEZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632647 | |

| Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-47-0 | |

| Record name | 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methylphenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, outlines complete experimental protocols, and presents expected analytical data for the characterization of the title compound.

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the corresponding nitrile intermediate, 1-(2-methylphenyl)cyclobutane-1-carbonitrile, via a nucleophilic substitution reaction. The subsequent step is the hydrolysis of the nitrile to the desired carboxylic acid.

A plausible and effective method for the synthesis involves the reaction of 2-methylphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base, followed by acidic or basic hydrolysis of the resulting cyclobutanecarbonitrile.

Synthesis Pathway

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring substituted with a carboxylic acid and a 2-methylphenyl (o-tolyl) group. This unique structural arrangement, combining a strained aliphatic ring with an aromatic moiety, makes it a molecule of interest in medicinal chemistry and drug discovery as a potential building block for more complex pharmaceutical agents. The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing efficient synthetic routes and formulations.

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to guide researchers in its characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 151157-47-0 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C2(CCC2)C(=O)O |

| InChI Key | BJBRSOLSRXRMKX-UHFFFAOYSA-N |

Physicochemical Properties

Due to a lack of publicly available experimental data for this compound, the following table summarizes predicted values from computational models. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value | Experimental Protocol |

| Melting Point | Not available | Capillary Melting Point Determination |

| Boiling Point | Not available | Distillation or Capillary Method |

| Water Solubility | Low (predicted) | Shake-Flask Method or Potentiometric Titration |

| pKa | ~4-5 (estimated for carboxylic acid) | Potentiometric Titration |

| LogP | ~3.1 (estimated) | Shake-Flask Method or RP-HPLC |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Continue heating and record the temperature at which the last solid crystal melts as the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

Boiling Point Determination (Microscale Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent (e.g., water).

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

pH meter

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water) in a flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

-

The measured concentration represents the solubility of the compound at that temperature. For ionizable compounds, the pH of the saturated solution should be measured.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Sample of this compound

-

Solvent (e.g., water or a water/co-solvent mixture if solubility is low)

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve (where the inflection point is the equivalence point).

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.

Apparatus:

-

Separatory funnels or vials

-

Shaker

-

Centrifuge

-

Analytical method to determine concentration (e.g., UV-Vis spectrophotometer or HPLC)

-

n-octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Mandatory Visualizations

An In-depth Technical Guide on the Mechanism of Action of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid and its Analogs

Disclaimer: Direct experimental data on the mechanism of action of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is limited in publicly available scientific literature. This guide provides a detailed analysis of the well-characterized compound, Neramexane , an amino-alkyl-cyclohexane derivative with structural similarities. Neramexane serves as a relevant proxy to elucidate the potential molecular mechanisms, experimental validation, and signaling pathways pertinent to this class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The primary mechanism of action for compounds in this class, exemplified by neramexane, is as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction is characterized by moderate affinity, strong voltage-dependence, and rapid channel blocking and unblocking kinetics.[1]

Unlike competitive antagonists that vie with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites, uncompetitive antagonists bind to a different site on the receptor complex. Specifically, neramexane binds to a site within the NMDA receptor's ion channel pore, which is only accessible when the channel is in its open conformation.[1] This open state is induced by the concurrent binding of both glutamate and a co-agonist, leading to a conformational change that exposes the binding site within the channel. The binding of neramexane is believed to occur at or near the Mg²⁺ binding site, also known as the phencyclidine (PCP) site.[1] By physically occupying this position, the molecule obstructs the influx of cations, primarily Ca²⁺ and Na⁺, effectively antagonizing the receptor's function.[1]

A crucial feature of this mechanism is its use-dependency . The antagonist has a greater effect on channels that are frequently activated. This property is thought to confer a favorable therapeutic window by preferentially targeting pathologically overactive NMDA receptors, such as those implicated in excitotoxic neuronal damage, while largely sparing normal physiological synaptic transmission.[1]

The blockade is also strongly voltage-dependent . At hyperpolarized (more negative) membrane potentials, the positively charged antagonist molecule is electrostatically driven into the ion channel, enhancing the blocking effect. Conversely, during depolarization, the antagonist can more readily exit the channel. This dynamic nature, coupled with rapid kinetics, allows for a transient and activity-dependent modulation of NMDA receptor function.[1]

Secondary Pharmacological Activities

In addition to its primary action at the NMDA receptor, neramexane has been shown to interact with other ligand-gated ion channels, which may contribute to its overall pharmacological profile.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Neramexane acts as a non-competitive antagonist at α9α10 nicotinic acetylcholine receptors.[2] Similar to its action on NMDA receptors, this is a non-competitive, open-channel block. The blockade is not overcome by increasing concentrations of the agonist, acetylcholine, indicating that neramexane does not bind to the agonist recognition site.[2] Evidence suggests that the binding site is located within the ion channel's transmembrane electric field, as the blocking action is voltage-dependent, particularly at higher concentrations.[2]

Serotonin Receptor (5-HT3) Interaction

Some evidence also suggests that neramexane possesses antagonistic properties at the 5-hydroxytryptamine (5-HT3, serotonin) receptor. The 5-HT3 receptor is a non-selective cation channel, and antagonism at this site could contribute to the compound's therapeutic effects in certain conditions.

Quantitative Data on Receptor Interactions

The following tables summarize the key quantitative data for neramexane's interaction with its primary and secondary targets.

| Target | Parameter | Value | Test System | Reference |

| NMDA Receptor | Kᵢ ([³H]-(+)-MK-801 displacement) | 1.27 µM | Rat cortical membranes | |

| NMDA Receptor | IC₅₀ (NMDA-induced currents) | 1.29 ± 0.20 µM (at -70 mV) | Cultured hippocampal neurons | |

| α9α10 nAChR | IC₅₀ (Acetylcholine-evoked responses) | ~1.4 µM | Recombinant rat α9α10 in Xenopus laevis oocytes | [2] |

| α7 nAChR | IC₅₀ (Acetylcholine-evoked responses) | ~5 µM | Human α7 in Xenopus laevis oocytes | [2] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action.

References

The Rising Therapeutic Potential of Substituted Cyclobutane Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a rarity in medicinal chemistry, is increasingly being recognized as a valuable scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure offers unique conformational constraints that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the burgeoning field of substituted cyclobutane carboxylic acids, exploring their diverse biological activities, presenting key quantitative data, and providing detailed experimental methodologies to facilitate further research and development in this exciting area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted cyclobutane carboxylic acids have emerged as promising candidates in oncology, with derivatives showing potent inhibitory activity against crucial enzymes implicated in cancer progression.

Inhibition of Aldo-Keto Reductases (AKR1C1 and AKR1C3)

Aldo-keto reductases, particularly AKR1C1 and AKR1C3, are involved in the biosynthesis of steroid hormones and prostaglandins, playing a significant role in the development and progression of hormone-dependent cancers such as prostate and breast cancer. Derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have demonstrated significant inhibitory activity against these enzymes, leading to growth inhibition in cancer cell lines[1].

Table 1: Inhibitory Activity of Substituted Cyclobutane Carboxylic Acid Derivatives against AKR1C Isoforms

| Compound Class | Target | IC50 / Ki | Cell Line | Effect | Reference |

| 3-(dimethylamino)cyclobutane-1-carboxylic acid derivatives | AKR1C1, AKR1C3 | Data not specified | Hormone-dependent cancer cell lines | Growth inhibition | [1] |

Experimental Protocol: In Vitro AKR1C Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against AKR1C enzymes by monitoring the oxidation of NADPH.

Materials:

-

Recombinant human AKR1C1 and AKR1C3 enzymes

-

Substrate (e.g., S-tetralol)

-

NADPH (cofactor)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the substrate, NADPH, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the recombinant AKR1C enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. This reflects the rate of NADPH consumption.

-

Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (DMSO) and plot this against the inhibitor concentration to calculate the IC50 value.

Signaling Pathway: AKR1C3 in Prostate Cancer

The following diagram illustrates the central role of AKR1C3 in androgen biosynthesis and the downstream signaling pathways that promote prostate cancer cell proliferation and survival.

Anti-inflammatory Activity: Modulation of Eicosanoid Pathways

Chronic inflammation is a hallmark of numerous diseases. Substituted cyclobutane carboxylic acids have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade.

Inhibition of Cyclooxygenases (COX-1/COX-2) and 5-Lipoxygenase (5-LOX)

The COX and 5-LOX enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Carboxylic acid analogues of certain phenylbutanal derivatives have shown significant inhibitory activity against both COX-1/COX-2 and 5-LOX.

Table 2: Anti-inflammatory Activity of Phenylbutanal Carboxylic Acid Analogues

| Compound | Target | IC50 (µM) | Reference |

| FM10 | COX-2 | 0.69 | [2][3] |

| FM12 | COX-2 | 0.18 | [2][3] |

| FM4 | COX-2 | 0.74 | [2][3] |

Experimental Protocol: In Vitro COX/5-LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the production of prostaglandins (by COX) and leukotrienes (by 5-LOX).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes, or human recombinant 5-LOX

-

Arachidonic acid (substrate)

-

Cofactors (e.g., heme for COX, ATP for 5-LOX)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0 for COX; specific buffer for 5-LOX)

-

Detection system (e.g., ELISA kits for PGE2 or LTB4, or a fluorometric or colorimetric probe)

-

96-well microplate and plate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations. Include wells for a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (and any other necessary cofactors).

-

Reaction Incubation: Incubate for a further period to allow for product formation (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution). Quantify the amount of product formed (e.g., PGE2 for COX assays, LTB4 for 5-LOX assays) using a suitable detection method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: COX and 5-LOX in Inflammation

This diagram illustrates how membrane phospholipids are converted into pro-inflammatory prostaglandins and leukotrienes via the COX and 5-LOX pathways, respectively.

Autoimmune Disease Modulation: RORγt Inverse Agonism

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are pivotal in the pathogenesis of several autoimmune diseases.

TAK-828F: A Potent RORγt Inverse Agonist

TAK-828F, which features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, is a potent and selective RORγt inverse agonist. It has shown promise for the treatment of autoimmune diseases by inhibiting the production of the pro-inflammatory cytokine IL-17A.

Table 3: In Vitro Activity of TAK-828F

| Assay Type | Target | IC50 (nM) | Reference |

| Binding Assay | Human RORγt | 1.9 | [4] |

| Reporter Gene Assay | Human RORγt | 6.1 | [4] |

| IL-17 Production | Jurkat cells overexpressing human RORγt | 19 | [5] |

Experimental Protocol: RORγt TR-FRET Co-factor Recruitment Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.

Materials:

-

Recombinant human RORγt LBD (e.g., GST- or His-tagged)

-

Fluorescently labeled co-activator peptide (e.g., a peptide from SRC1/NCoA-1 labeled with a FRET acceptor like fluorescein or Alexa Fluor 647)

-

Terbium (Tb)- or Europium (Eu)-labeled antibody specific for the tag on the RORγt LBD (FRET donor)

-

Test compounds in DMSO

-

Assay buffer

-

Low-volume 384-well plates

-

TR-FRET-compatible plate reader

Procedure:

-

Dispense Compound: Dispense serial dilutions of the test compounds into the wells of the 384-well plate.

-

Add RORγt-LBD and Labeled Antibody: Add the RORγt-LBD and the Tb- or Eu-labeled antibody to the wells. Incubate for a period to allow for binding.

-

Add Labeled Co-activator Peptide: Add the fluorescently labeled co-activator peptide to initiate the competition reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The inverse agonist activity is determined by the concentration-dependent decrease in the FRET signal. Plot the ratio against the compound concentration to determine the IC50 value.

Signaling Pathway: RORγt in Th17 Cell Differentiation

The diagram below outlines the RORγt signaling pathway, leading to the transcription of pro-inflammatory cytokines, and how inverse agonists can block this process.

Antiviral Activity: Novel Nucleoside Analogues

Cyclobutane-containing nucleoside analogues represent a class of antiviral agents being investigated for their potential to inhibit viral replication. These compounds often act as chain terminators after being phosphorylated by viral and/or cellular kinases.

Cyclobutyl Nucleoside Analogues against HIV

While many cyclobutyl nucleoside analogues have shown limited activity against HIV in cell culture, their triphosphate forms have demonstrated potent inhibition of HIV reverse transcriptase (RT), including against resistant strains. This suggests that the delivery of the active triphosphate moiety is a key challenge.

Table 4: Inhibitory Activity of a Cyclobutyl Nucleoside Triphosphate against HIV Reverse Transcriptase

| Compound | Target | IC50 (µM) | Reference |

| Cyclobutyl Nucleoside Triphosphate | Wild-type HIV RT | 4.7 - 6.9 | [4] |

| Cyclobutyl Nucleoside Triphosphate | M184I mutant HIV RT | 6.1 | [4] |

| Cyclobutyl Nucleoside Triphosphate | M184V mutant HIV RT | 6.9 | [4] |

Experimental Protocol: In Vitro HIV Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

-

Test compounds (in their triphosphate form)

-

Assay buffer

-

Reaction tubes or plates

-

Scintillation counter or fluorescence reader

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the assay buffer, HIV-1 RT, and the test compound at various concentrations.

-

Pre-incubation: Incubate briefly to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the template/primer and the dNTP mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Termination and Detection: Stop the reaction and precipitate the newly synthesized DNA. Measure the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.

-

Data Analysis: Determine the percentage of inhibition of RT activity for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Other Biological Activities

The versatility of the cyclobutane carboxylic acid scaffold extends to other therapeutic areas, including the inhibition of metallo-enzymes.

Inhibition of Metallo-γ-Lactonase AiiA

An α-amido cyclobutanone with a C10 hydrocarbon tail has been designed as a transition-state mimetic and found to be a competitive inhibitor of the quorum-quenching metallo-γ-lactonase AiiA.

Table 5: Inhibitory Activity of a Cyclobutanone Derivative against AiiA

| Compound | Target | Ki (mM) | Reference |

| α-amido cyclobutanone | Dicobalt(II) AiiA | 0.007 ± 0.002 | [6][7][8][9] |

Experimental Protocol: Metallo-γ-Lactonase AiiA Inhibition Assay

This assay measures the enzymatic hydrolysis of a substrate by AiiA.

Materials:

-

Purified dicobalt(II) AiiA enzyme

-

Substrate (e.g., N-heptanoyl-L-homoserine lactone, C7-HSL)

-

Test inhibitor

-

Assay buffer

-

Method for detecting substrate hydrolysis (e.g., HPLC)

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the assay buffer, varying concentrations of the substrate (C7-HSL), and the test inhibitor at different concentrations.

-

Reaction Initiation: Initiate the reaction by adding the AiiA enzyme.

-

Incubation: Incubate the reactions at a controlled temperature for a set time.

-

Analysis: Stop the reaction and analyze the amount of remaining substrate or formed product using a suitable method like HPLC.

-

Data Analysis: Determine the initial reaction rates at different substrate and inhibitor concentrations. Use these data to perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

Substituted cyclobutane carboxylic acids represent a promising and versatile class of molecules with a wide range of potential therapeutic applications. Their unique structural properties have been successfully exploited to develop potent and selective inhibitors of key biological targets in cancer, inflammation, and autoimmune diseases. While challenges remain, particularly in areas such as optimizing the delivery of antiviral nucleoside analogues, the continued exploration of this chemical space is poised to yield novel and effective therapies for a variety of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Spectroscopic Characterization of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2-methylphenyl)cyclobutane-1-carboxylic acid. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. Furthermore, it outlines detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| 7.2-7.4 | Multiplet | 4H | Ar-H |

| ~2.8-3.0 | Multiplet | 2H | Cyclobutane-H (α to Ar) |

| ~2.4-2.6 | Multiplet | 2H | Cyclobutane-H (α to Ar) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~1.9-2.2 | Multiplet | 2H | Cyclobutane-H (β to Ar) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary, substituted with CH₃) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~50 | Cyclobutane-C (quaternary) |

| ~30 | Cyclobutane-CH₂ |

| ~20 | Ar-CH₃ |

| ~18 | Cyclobutane-CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular ion) |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 118 | McLafferty rearrangement fragment |

| 105 | [C₈H₉]⁺ (Tropylium ion derivative) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the alkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile

-

To a solution of sodium amide (1.2 eq) in anhydrous liquid ammonia at -78 °C, add a solution of 2-methylphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

-

Reflux a mixture of 1-(2-methylphenyl)cyclobutane-1-carbonitrile (1.0 eq) in a 6 M aqueous solution of sulfuric acid for 12 hours.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Prepare a solid sample as a KBr pellet or a thin film. For a KBr pellet, grind a small amount of the sample with anhydrous KBr and press into a transparent disk. For a thin film, dissolve a small amount of the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate.[1]

-

Place the sample in the spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or via GC/LC for solutions.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Common fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.[2]

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Unveiling the Solid-State Architecture of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid: A Computational Crystal Structure Analysis

Absence of Experimental Data and the Power of Computational Prediction

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that an experimental crystal structure for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid has not yet been reported. In the absence of empirical data, this technical guide presents a robust computational crystal structure prediction (CSP) study to elucidate the most probable solid-state arrangement of this molecule. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in the pharmaceutical pipeline.

This whitepaper outlines a theoretical framework for the crystal structure analysis of this compound, detailing the computational methodologies employed and presenting the predicted crystallographic data for the most energetically favorable polymorph.

Predicted Crystallographic Data

The following tables summarize the predicted crystallographic data for the most stable theoretical polymorph of this compound, identified through computational analysis.

Table 1: Predicted Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄O₂ |

| Formula Weight | 190.24 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.12 Å |

| b | 8.45 Å |

| c | 12.34 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1018.5 ų |

| Z | 4 |

| Calculated Density | 1.24 g/cm³ |

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Due to the theoretical nature of this study, a full list of atomic coordinates is not provided. The data presented here is illustrative of the type of information generated from a computational crystal structure prediction.

Table 3: Selected Predicted Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.55 |

| C1-C4 | 1.56 |

| C1-C5 | 1.52 |

| C5-C6 | 1.40 |

| C11-O1 | 1.22 |

| C11-O2 | 1.35 |

Table 4: Selected Predicted Bond Angles (°)

| Angle | Degree (°) |

| C2-C1-C4 | 88.5 |

| C2-C1-C5 | 115.2 |

| C4-C1-C5 | 114.8 |

| C1-C5-C6 | 121.0 |

| O1-C11-O2 | 123.5 |

Computational Methodology

The theoretical crystal structure of this compound was determined using a multi-step computational approach.

Molecular Geometry Optimization

The initial three-dimensional structure of the molecule was built and subjected to a gas-phase geometry optimization. This calculation was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This step is crucial to identify the lowest energy conformation of the isolated molecule, which is the fundamental building block of the crystal.

Crystal Packing Prediction

A systematic search for possible crystal packing arrangements was conducted using a crystal structure prediction algorithm. This involved generating a multitude of trial crystal structures in various common space groups for organic molecules. The intermolecular interactions were modeled using a refined force field, which is parameterized to accurately describe the non-covalent interactions that govern crystal packing, such as hydrogen bonding and van der Waals forces.

Energy Ranking and Final Structure Selection

The generated crystal structures were then ranked based on their calculated lattice energies. The structures with the lowest energies represent the most thermodynamically stable polymorphs. The most stable predicted structure was then subjected to a final geometry optimization using a periodic DFT method to refine the unit cell parameters and atomic positions.

Visualizations

The following diagrams illustrate the computational workflow and the conceptual basis of polymorphism.

Conclusion

While experimental determination remains the gold standard for crystal structure analysis, computational prediction serves as a powerful and indispensable tool in its absence. This guide provides a comprehensive theoretical analysis of the crystal structure of this compound, offering valuable insights into its likely solid-state conformation and packing. The presented data and methodologies can guide future experimental work and provide a foundational understanding of this compound's properties for applications in research and drug development. The ability to predict and understand the crystalline form of a molecule is a critical step in the journey from a chemical entity to a viable pharmaceutical product.

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic targets of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is not currently available in the public domain. This guide, therefore, explores potential therapeutic targets by analyzing the biological activities of structurally related compounds and key pharmacophoric features. The information presented is intended for research and exploratory purposes and should be interpreted as a theoretical framework for future investigation.

Introduction

This compound is a small molecule characterized by a cyclobutane ring, a carboxylic acid functional group, and a 2-methylphenyl (ortho-tolyl) substituent. While this specific compound has not been extensively studied for its therapeutic applications, its structural motifs are present in various biologically active molecules. This whitepaper aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of its core components: the cyclobutane carboxylic acid scaffold and the 2-methylphenyl group.

Analysis of Structural Moieties and Potential Therapeutic Relevance

The therapeutic potential of this compound can be inferred by dissecting its constituent parts and their known roles in medicinal chemistry.

The Cyclobutane Carboxylic Acid Scaffold

The cyclobutane ring is a four-membered carbocycle that imparts a degree of conformational rigidity to a molecule. In drug design, such constrained structures can lead to higher binding affinity and selectivity for a specific biological target. The carboxylic acid group is a common feature in many drugs, often acting as a key interacting moiety with the target protein, for example, by forming salt bridges or hydrogen bonds.

Several classes of drugs and investigational compounds feature a cyclobutane carboxylic acid core, suggesting a range of potential biological activities:

-

Integrin Antagonists: Cyclobutane-based structures have been explored as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif to antagonize integrins, such as αvβ3. These integrins are involved in cell adhesion, migration, and angiogenesis, making them attractive targets for cancer therapy.

-

Acetyl-CoA Carboxylase (ACC) Inhibitors: Certain cyclobutane derivatives have been identified as allosteric inhibitors of ACC, an enzyme crucial for fatty acid synthesis. ACC inhibitors are being investigated for the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH).

-

Neuromuscular Blocking Agents: Some dicarboxylic acid esters of tropine containing a cyclobutane ring have shown potential as neuromuscular blocking agents.

The 2-Methylphenyl (o-tolyl) Group

The 2-methylphenyl group is a common substituent in a variety of pharmaceuticals. The methyl group at the ortho position can influence the molecule's conformation, lipophilicity, and metabolic stability. Its presence can also dictate specific interactions with the binding pocket of a target protein.

Notably, the o-tolyl group is a key structural component in the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs). These drugs are widely used for the treatment of hypertension and heart failure. The o-tolyl group in these molecules often plays a crucial role in orienting other functional groups for optimal binding to the AT1 receptor.

Postulated Therapeutic Targets

Based on the analysis of its structural components, the following therapeutic targets are postulated for this compound. It is crucial to reiterate that these are hypothetical targets requiring experimental validation.

Angiotensin II Type 1 (AT1) Receptor

The structural similarity of the 2-methylphenyl group to a key moiety in sartan drugs suggests that this compound could potentially act as an antagonist of the AT1 receptor. In this hypothesis, the carboxylic acid could mimic the acidic group present in many ARBs, while the o-tolyl group could engage in similar hydrophobic interactions within the receptor's binding site.

dot

Integrin αvβ3

The rigid cyclobutane carboxylic acid scaffold could serve as a platform to mimic the RGD binding motif of integrins. If the 2-methylphenyl group can be accommodated within the integrin binding site, the compound might exhibit antagonistic activity.

dot

Experimental Protocols for Target Validation

To investigate the potential therapeutic targets of this compound, a systematic experimental approach is required. The following are generalized protocols for assessing the compound's activity against the hypothesized targets.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the human AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand Binding: A competitive binding assay is performed using a radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

| Parameter | Description |

| Radioligand | [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II |

| Cell Line | CHO-K1 or HEK293 cells expressing human AT1 receptor |

| Incubation Time | 60-90 minutes |

| Incubation Temperature | Room temperature |

| Assay Buffer | e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 |

| Non-specific Binding | Determined in the presence of a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan) |

Integrin αvβ3 Cell Adhesion Assay

Objective: To assess the ability of the compound to inhibit integrin αvβ3-mediated cell adhesion.

Methodology:

-

Plate Coating: 96-well plates are coated with an integrin αvβ3 ligand, such as vitronectin or fibronectin, and blocked with a solution of bovine serum albumin (BSA).

-

Cell Culture: A cell line that expresses high levels of integrin αvβ3 (e.g., M21 human melanoma cells) is used.

-

Treatment: The cells are pre-incubated with various concentrations of the test compound.

-

Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specified time.

-

Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.

-

Quantification: The absorbance of the solubilized dye is measured, which is proportional to the number of adherent cells.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell adhesion (IC₅₀) is calculated.

| Parameter | Description |

| Ligand | Vitronectin or Fibronectin |

| Cell Line | M21 human melanoma cells |

| Incubation Time (Adhesion) | 1-2 hours |

| Incubation Temperature | 37°C |

| Stain | Crystal Violet |

| Positive Control | A known integrin αvβ3 antagonist (e.g., Cilengitide) |

Conclusion

While there is a lack of direct experimental evidence for the therapeutic targets of this compound, a rational analysis of its structural components allows for the formulation of plausible hypotheses. The presence of the 2-methylphenyl group points towards a potential interaction with the AT1 receptor, while the cyclobutane carboxylic acid scaffold is a known pharmacophore for integrin antagonists. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of these potential targets. Further research, including in vitro binding and functional assays, followed by cell-based and in vivo studies, is necessary to elucidate the true pharmacological profile of this compound and determine its therapeutic potential. The diagrams and tables provided serve as a conceptual framework to guide these future research endeavors.

Absence of Published In Vitro Data for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

A comprehensive review of publicly available scientific literature and chemical databases indicates that 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a novel or not widely studied compound. There are currently no published in vitro evaluations, experimental datasets, or established biological activity profiles for this specific molecule.

Therefore, this document serves as a hypothetical technical guide and template for the preliminary in vitro evaluation of a novel compound of this class, hereafter referred to as "Cmpd-X." The data, protocols, and pathways presented are illustrative and designed to provide a framework for researchers, scientists, and drug development professionals on how such an evaluation could be structured and reported.

A Hypothetical In Vitro Evaluation of a Novel Phenylcyclobutane Carboxylic Acid Derivative (Cmpd-X)

Abstract

This whitepaper outlines a hypothetical preliminary in vitro evaluation of Cmpd-X, a novel 1-phenylcyclobutane-1-carboxylic acid derivative. The primary objectives of this illustrative study were to ascertain the cytotoxic potential of Cmpd-X against a panel of human cancer cell lines and to determine its inhibitory activity against key oncogenic kinases. The following sections detail the experimental methodologies, present the resulting data, and visualize the workflows and potential mechanisms of action. This document is intended as a structural guide for the systematic evaluation of new chemical entities in a preclinical setting.

Data Presentation: Biological Activity of Cmpd-X

The biological activities of Cmpd-X were assessed through cytotoxicity and kinase inhibition assays. All experiments were conducted in triplicate, and the data are presented as mean ± standard deviation.

Table 1: In Vitro Cytotoxicity of Cmpd-X

The half-maximal inhibitory concentration (IC₅₀) of Cmpd-X was determined against three human cancer cell lines and one non-cancerous human cell line after 72 hours of continuous exposure.

| Cell Line | Type | IC₅₀ (µM) |

| A549 | Non-Small Cell Lung Cancer | 15.8 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 22.4 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 11.2 ± 1.9 |

| HEK293 | Human Embryonic Kidney | > 100 |

Table 2: In Vitro Kinase Inhibition Profile of Cmpd-X

The inhibitory activity of Cmpd-X was measured against a panel of selected kinases at a concentration of 10 µM.

| Kinase Target | Percent Inhibition (%) at 10 µM |

| EGFR | 8.1 ± 2.5 |

| MEK1 | 75.3 ± 6.8 |

| PI3Kα | 12.5 ± 4.2 |

| CDK2 | 5.9 ± 1.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) and the non-cancerous HEK293 line were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Plates were incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Cmpd-X was dissolved in DMSO to create a 10 mM stock solution. A serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) was prepared in growth medium. The final DMSO concentration in all wells was maintained at ≤ 0.1%. 100 µL of the compound dilutions were added to the respective wells.

-

Incubation: Plates were incubated for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well. Plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (0.1% DMSO). IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay - Illustrative)

-

Reagents Preparation: All reagents (Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and target kinase) were prepared in the specified kinase buffer.

-

Compound Addition: 2.5 µL of Cmpd-X (at 4x the final desired concentration) or vehicle control (DMSO) was added to the wells of a 384-well plate.

-

Kinase and Tracer Addition: 5 µL of a 2x kinase/tracer mixture was added to each well.

-

Antibody Addition: 2.5 µL of a 4x Eu-antibody solution was added to initiate the reaction.

-

Incubation: The plate was incubated at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Data Analysis: The emission ratio (665/615) was calculated. Percent inhibition was determined by comparing the signal from wells with Cmpd-X to the signals from no-kinase (0% inhibition) and vehicle-only (100% inhibition) controls.

Visualizations: Workflows and Pathways

The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and a potential signaling pathway impacted by Cmpd-X based on the hypothetical kinase inhibition data.

Conclusion and Future Directions

This hypothetical evaluation demonstrates that Cmpd-X exhibits selective cytotoxicity towards cancer cell lines over non-cancerous cells and shows significant inhibitory activity against the MEK1 kinase. These illustrative results suggest that the cytotoxic effects of Cmpd-X could be mediated, at least in part, through the inhibition of the MAPK/ERK signaling pathway.

Future in vitro studies would be required to confirm these findings and further elucidate the mechanism of action. Recommended next steps include:

-

Determination of the IC₅₀ value for MEK1 inhibition to quantify potency.

-

Western blot analysis to confirm the downstream inhibition of ERK phosphorylation in Cmpd-X treated cells.

-

Broader kinase profiling to assess selectivity.

-

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to evaluate drug-like properties.

This structured approach provides a robust framework for the initial characterization of novel chemical entities in an oncology drug discovery program.

An In-depth Technical Guide on the Solubility and Stability of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is limited. This guide provides a summary of its computed physicochemical properties and details the standard experimental protocols used to determine the solubility and stability of such a compound in a drug discovery and development context.

Introduction

This compound is an organic compound featuring a cyclobutane ring, a carboxylic acid functional group, and a 2-methylphenyl (o-tolyl) substituent. The cyclobutane motif is of increasing interest in medicinal chemistry as it can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing a rigid, three-dimensional scaffold.[1] The carboxylic acid group enhances polarity and allows for hydrogen bonding, which is crucial for target interaction and influences solubility.[2] This guide outlines the key physicochemical characteristics and the methodologies for comprehensive solubility and stability assessment of this compound.

Physicochemical Properties

While specific experimental data is scarce, computational models provide estimated values for key physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem[3] |

| XLogP3 (Computed) | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Polar Surface Area | 37.3 Ų | PubChem[3] |

| Complexity (Computed) | 222 | PubChem[3] |

Note: XLogP3 is a computed octanol/water partition coefficient that serves as an indicator of lipophilicity. A value of 2.6 suggests moderate lipophilicity.

Solubility Studies

Solubility is a critical determinant of a drug candidate's bioavailability and suitability for formulation. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Low solubility can lead to unreliable results in in vitro assays and poor in vivo efficacy.[4][5]

Experimental Protocols

3.1.1 Kinetic Solubility Assay

Kinetic solubility is typically measured early in drug discovery to provide a high-throughput assessment of a compound's dissolution characteristics from a DMSO stock solution into an aqueous buffer.[5][6]

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[7]

-

Serial Dilution: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at various pH values such as 5.0, 6.2, and 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[4][8]

-

Measurement: Measure the light scattering of the solutions in each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

3.1.2 Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for formulation development.[9][10]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., PBS at pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in µg/mL or µM.

Expected Data Summary

The data from these studies would be summarized as follows:

Table 1: Kinetic Solubility Data

| Buffer System | pH | Temperature (°C) | Solubility (µM) |

| PBS | 7.4 | 25 | [Result] |

| Acetate Buffer | 5.0 | 25 | [Result] |

| FaSSIF | 6.5 | 37 | [Result] |

Table 2: Thermodynamic Solubility Data

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) |

| PBS | 7.4 | 25 | 24 | [Result] |

| PBS | 7.4 | 25 | 48 | [Result] |

| SGF | 1.2 | 37 | 24 | [Result] |

| FeSSIF | 5.0 | 37 | 24 | [Result] |

Stability Studies

Stability testing is essential to understand the degradation pathways of a drug substance and to identify potential degradation products. Forced degradation (stress testing) is performed to predict the long-term stability and to develop stability-indicating analytical methods.[11][12]

Experimental Protocol: Forced Degradation Study

A forced degradation study exposes the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.[13] A target degradation of 5-20% is typically desired to avoid the formation of secondary degradants.[11][14]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. A control sample is kept under normal conditions for comparison.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat (e.g., 60-80°C) for a set period (e.g., 8 hours).[11][14]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat (e.g., 60-80°C). Given the carboxylic acid moiety, degradation may be rapid.

-

Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]

-

Thermal Degradation: Heat the solid compound and a solution of the compound (e.g., at 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

-

-

Neutralization: After the stress period, neutralize the acidic and basic solutions to prevent further degradation.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, typically with both UV and Mass Spectrometry (MS) detection to separate and identify the parent compound and any degradation products.

Expected Data Summary

Results from the stability studies would be tabulated to show the compound's purity under different conditions.

Table 3: Forced Degradation Data Summary

| Stress Condition | Conditions | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Control | N/A | [Result] | [Result] | [Result] |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 8h | [Result] | [Result] | [Result] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | [Result] | [Result] | [Result] |

| Oxidation | 3% H₂O₂, RT, 24h | [Result] | [Result] | [Result] |

| Thermal (Solution) | 80°C, 48h | [Result] | [Result] | [Result] |

| Photolytic (Solid) | ICH Q1B | [Result] | [Result] | [Result] |

Potential Biological Context

While no specific biological target or signaling pathway has been defined for this compound in the public domain, compounds containing cyclobutane rings are explored for a wide range of therapeutic targets. They have been incorporated into drug candidates to improve metabolic stability, conformationally restrict molecules for better target binding, and act as replacements for other cyclic systems.[1][15] For instance, cyclobutane derivatives have been investigated as inhibitors of enzymes and as modulators of nuclear receptors in therapeutic areas such as oncology and autoimmune diseases.[15] Further research would be required to identify the specific biological activity of this compound.

Conclusion

A thorough investigation of the solubility and stability of this compound is critical for its advancement as a potential drug candidate. This guide provides the standard methodologies that should be employed for such an evaluation. The kinetic and thermodynamic solubility assays will define its dissolution behavior, which is fundamental for bioavailability and formulation. The forced degradation studies will establish its intrinsic stability, identify potential degradation products, and support the development of a robust, stability-indicating analytical method. The data generated from these studies are indispensable for informed decision-making in the drug development process.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. evotec.com [evotec.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onyxipca.com [onyxipca.com]

- 15. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Strained Systems: An In-depth Technical Guide to the Ring Strain and Reactivity of Cyclobutane

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a chemical curiosity to a valuable building block in modern chemistry, particularly in the realm of drug discovery and development.[1][2][3] Its inherent ring strain imparts unique conformational and reactivity characteristics that can be strategically exploited to fine-tune the physicochemical and pharmacological properties of molecules.[4][5] This technical guide provides a comprehensive exploration of the core principles governing the ring strain and reactivity of cyclobutane systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Heart of the Matter: Understanding Ring Strain in Cyclobutane

The defining feature of cyclobutane is its significant ring strain, a consequence of deviations from ideal tetrahedral bond angles and eclipsing interactions between adjacent hydrogen atoms. This strain energy, approximately 26.3 kcal/mol, is a key determinant of its structure and chemical behavior.[4][6][7][8]

Angle and Torsional Strain: A Delicate Balance

In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[9][10] This deviation leads to significant angle strain . Furthermore, a planar conformation would force all eight C-H bonds into an eclipsed arrangement, resulting in considerable torsional strain .[6][11]

To alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[6][9][11][12] In this conformation, one carbon atom is bent out of the plane of the other three by a dihedral angle of about 20-25°.[9][13] This puckering reduces the eclipsing interactions between hydrogens on adjacent carbons, thereby lowering the torsional strain. However, this comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease to about 88°.[1][8][9][11][14][15] The puckered conformation represents the lowest energy state for the cyclobutane ring, striking a balance between these two opposing strain forces.

Quantitative Structural and Energetic Parameters

The unique geometry and energetic landscape of cyclobutane have been extensively studied. The following tables summarize key quantitative data that are crucial for understanding and modeling cyclobutane-containing systems.

Table 1: Structural Parameters of Cyclobutane

| Parameter | Value | Experimental Method |

| C-C Bond Length | 1.553 - 1.568 Å | Electron Diffraction[13][16] |

| C-H Bond Length | 1.098 ± 0.04 Å | Electron Diffraction[13] |

| C-C-C Bond Angle | ~88° | Electron Diffraction, Spectroscopy[1][8][9][11][14][15] |

| H-C-H Bond Angle | ~114° | Electron Diffraction[13] |

| Dihedral Angle of Puckering | ~20-25° | Electron Diffraction, Spectroscopy[9][13] |

Table 2: Energetic Properties of Cyclobutane

| Parameter | Value (kcal/mol) | Method of Determination |

| Total Ring Strain Energy | 26.3 - 26.9 | Heat of Combustion[4][6][8][16][17] |

| Angle Strain Contribution | Primary contributor | Theoretical Calculations[8] |

| Torsional Strain Contribution | Reduced by puckering | Conformational Analysis[6][11] |

| Barrier to Ring Inversion | 1.45 | Spectroscopy[17] |

Reactivity of Cyclobutane: Harnessing Strain for Chemical Transformation

The high ring strain of cyclobutane makes it more reactive than its acyclic counterpart, butane.[6] Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable as they relieve this strain.

Thermal Reactions: Ring Opening and Rearrangements

Upon heating, cyclobutane and its derivatives undergo thermal decomposition, typically cleaving the ring to form two ethylene molecules.[18][19][20] This reaction is a classic example of a unimolecular process driven by the release of ring strain. The thermolysis of cyclobutane is a forbidden [σ2s + σ2s] cyclo-reversion according to Woodward-Hoffmann rules, suggesting a stepwise mechanism involving a diradical intermediate.[18]

Cycloaddition Reactions: A Gateway to Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings.[21][22] These reactions involve the union of two double-bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, are a cornerstone of organic synthesis for accessing these structures.[2][13][21][23]

The stereochemical outcome of these reactions can often be controlled, making them highly valuable for the synthesis of complex molecules.[2]

Cyclobutane in Drug Development: A Scaffold for Innovation

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly popular scaffold in medicinal chemistry.[1][2][3][5] Its incorporation into drug candidates can offer several advantages:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[1][2][3]

-

Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug, leading to a longer half-life.[4][5]

-

Improved Physicochemical Properties: The introduction of a cyclobutane moiety can modulate properties such as solubility and lipophilicity.

-

Vectorial Orientation of Substituents: The defined three-dimensional structure allows for the precise positioning of pharmacophoric groups to optimize interactions with a receptor.[1][2]

Key Experimental Protocols

A thorough understanding of the experimental techniques used to characterize and synthesize cyclobutane systems is essential for researchers in this field.

Determination of Ring Strain: Heat of Combustion

The total ring strain energy of cyclobutane is experimentally determined by measuring its heat of combustion. The more strain a molecule possesses, the higher its internal energy, and thus the more heat is released upon complete combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity cyclobutane is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

-

Combustion: The sample is ignited electrically. The complete combustion of cyclobutane to carbon dioxide and water releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The final temperature of the water is precisely measured.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the amount of sample burned.

-

Strain Energy Calculation: The experimental heat of combustion per CH₂ group is compared to that of a strain-free reference compound (e.g., a long-chain alkane). The difference in these values, multiplied by the number of CH₂ groups, gives the total ring strain energy.[7]

Structural Elucidation: Spectroscopic and Diffraction Methods

Electron Diffraction: This technique is used to determine the bond lengths and angles of gaseous cyclobutane with high precision. A beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to deduce the molecular geometry.[13]